Clinical EAU Suppression: KLM 583B Versus Corticosteroids and Cyclosporin A
In a guinea pig model of S-antigen-induced EAU, KLM 583B administered subcutaneously produced the best clinical suppression of uveitis among all treatment groups. Steroids (topical and subcutaneous) also suppressed ocular inflammation but were explicitly not as effective as KLM 583B or cyclosporin A [1]. This finding represents a direct head-to-head comparison within the same study. Note: The published abstract contains a typographical error referring to 'KLM-538B' in one sentence; the compound used throughout the study was KLM 583B [1].
| Evidence Dimension | Clinical suppression of experimental autoimmune uveitis (graded by clinical scoring of ocular inflammation) |
|---|---|
| Target Compound Data | Best clinical suppression among all treatment groups (subcutaneous administration) |
| Comparator Or Baseline | Corticosteroids (topical + subcutaneous): measurable suppression but inferior to KLM 583B; Cyclosporin A (subcutaneous): comparable efficacy; Untreated EAU controls: no suppression |
| Quantified Difference | Precise numerical clinical scores are not available from the abstract; however, the ordinal ranking reported is: KLM 583B (subcutaneous) > Cyclosporin A ≥ KLM 583B (topical + systemic) > Corticosteroids > Untreated |
| Conditions | Guinea pig model; EAU induced by retinal S-antigen + complete Freund's adjuvant; KLM 583B administered topically and systemically or subcutaneously |
Why This Matters
For researchers selecting a PLA2 inhibitor for EAU suppression studies, KLM 583B provides documented superiority over corticosteroids in clinical efficacy within the same standardized model, reducing the need for independent cross-validation of comparator agents.
- [1] Mahlberg K, Uusitalo R, Uusitalo H, Palkama A, Tallberg T. Suppression of experimental autoimmune uveitis in guinea-pigs by inhibition of phospholipase A2. Acta Ophthalmol Suppl (1985). 1987;182:166-168. doi:10.1111/j.1755-3768.1987.tb02621.x. PMID: 2837053. View Source
